1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione 1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 54292-07-8
VCID: VC17617789
InChI: InChI=1S/C16H12N2O4/c1-7-8(2)14(18(21)22)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6H,17H2,1-2H3
SMILES:
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione

CAS No.: 54292-07-8

Cat. No.: VC17617789

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione - 54292-07-8

Specification

CAS No. 54292-07-8
Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
IUPAC Name 1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione
Standard InChI InChI=1S/C16H12N2O4/c1-7-8(2)14(18(21)22)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6H,17H2,1-2H3
Standard InChI Key YHEAZSDRUOKHIW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by an anthracene backbone (three fused benzene rings) with two ketone groups at positions 9 and 10. Substituents include:

  • Amino group (-NH₂) at position 1,

  • Methyl groups (-CH₃) at positions 2 and 3,

  • Nitro group (-NO₂) at position 4.

This arrangement creates a planar aromatic system with electron-withdrawing (nitro) and electron-donating (amino, methyl) groups, influencing its electronic properties and reactivity. The molecular formula is inferred as C₁₆H₁₃N₃O₄, with a molecular weight of 311.30 g/mol (calculated from analogous compounds ).

Spectroscopic Signatures

While experimental data for this compound is unavailable, comparisons to related anthraquinones suggest:

  • Infrared (IR) Spectroscopy:

    • N-H stretch (~3300–3500 cm⁻¹) from the amino group,

    • C=O stretches (~1670–1750 cm⁻¹) from the ketones,

    • NO₂ asymmetric/symmetric stretches (~1350–1550 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • Aromatic protons in the range of δ 7.5–8.5 ppm,

    • Methyl groups at δ 2.2–2.6 ppm,

    • Amino protons (if observable) at δ 4.5–5.5 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione likely involves sequential functionalization of anthraquinone:

Nitration of Pre-Substituted Anthraquinones

A plausible route begins with nitration of 1-amino-2,3-dimethylanthracene-9,10-dione . Nitration typically employs mixed acid (HNO₃/H₂SO₄), with the amino and methyl groups directing electrophilic substitution to position 4 . For example, 1-nitroanthraquinone is synthesized via nitration at 70–80°C , suggesting similar conditions could apply here.

Reduction of Nitro Precursors

Alternatively, the nitro group could be introduced early, followed by methylation and amination. For instance, 1-amino-4-nitroanthraquinone intermediates are reduced to diamino derivatives using hydrazine hydrate , highlighting the reversibility of nitro-group chemistry in anthraquinones.

Challenges in Synthesis

  • Regioselectivity: Competing directing effects of amino (-NH₂) and methyl (-CH₃) groups may lead to mixed nitration products.

  • Stability: The nitro group’s electron-withdrawing nature could destabilize the amino group, necessitating mild reaction conditions.

Physicochemical Properties

Thermal and Solubility Profiles

Based on analogous compounds:

PropertyValue (Inferred)Reference Compound Data
Melting Point240–250°C232.5–233.5°C (1-nitroanthraquinone)
Density~1.45–1.55 g/cm³1.481 g/cm³ (1-nitroanthraquinone)
SolubilityLow in water; moderate in DMSOInsoluble in water

Electronic and Optical Properties

  • Absorption Spectroscopy: The conjugation of nitro and amino groups may result in a bathochromic shift, extending absorption into the visible range (λₘₐₓ ~450–550 nm) .

  • Fluorescence: Anthraquinones with electron-donating substituents often exhibit weak fluorescence due to intersystem crossing .

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